molecular formula C7H17NO3S2 B074073 1-(2-sulfosulfanylethylamino)pentane CAS No. 1190-89-2

1-(2-sulfosulfanylethylamino)pentane

Cat. No.: B074073
CAS No.: 1190-89-2
M. Wt: 227.3 g/mol
InChI Key: HPEMBKNBNFNSLU-UHFFFAOYSA-N
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Description

1-(2-sulfosulfanylethylamino)pentane is an organosulfur compound with the molecular formula C₇H₁₇NO₃S₂. This compound is characterized by the presence of an ethanethiol group, a pentylamino group, and a hydrogen sulfate ester group. It is known for its distinct sulfurous odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-sulfosulfanylethylamino)pentane can be synthesized through the reaction of ethanethiol with 2-pentylamine in the presence of sulfuric acid. The reaction typically involves the following steps:

    Formation of the intermediate: Ethanethiol reacts with 2-pentylamine to form an intermediate compound.

    Esterification: The intermediate compound is then treated with sulfuric acid to form the hydrogen sulfate ester.

Industrial Production Methods

Industrial production of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-sulfosulfanylethylamino)pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

1-(2-sulfosulfanylethylamino)pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. The hydrogen sulfate ester group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methanethiol: Similar structure but with a methyl group instead of an ethyl group.

    Butanethiol: Similar structure but with a butyl group instead of a pentyl group.

    Ethanol: Similar structure but with an oxygen atom instead of a sulfur atom.

Uniqueness

1-(2-sulfosulfanylethylamino)pentane is unique due to the presence of both a pentylamino group and a hydrogen sulfate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1190-89-2

Molecular Formula

C7H17NO3S2

Molecular Weight

227.3 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)pentane

InChI

InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)

InChI Key

HPEMBKNBNFNSLU-UHFFFAOYSA-N

SMILES

CCCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCCNCCSS(=O)(=O)O

Key on ui other cas no.

1190-89-2

Synonyms

Thiosulfuric acid S-[2-(pentylamino)ethyl] ester

Origin of Product

United States

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